molecular formula C7H13NO2 B2930916 1,7-Dioxaspiro[4.4]nonan-4-amine CAS No. 2137477-43-9

1,7-Dioxaspiro[4.4]nonan-4-amine

Cat. No.: B2930916
CAS No.: 2137477-43-9
M. Wt: 143.186
InChI Key: SQCXYJVIAWSZLK-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-4-amine is a spirocyclic chemical building block of interest in medicinal chemistry and organic synthesis. The compound features a unique spiro architecture, where two rings share a single carbon atom, in this case, forming a 1,7-dioxaspiro[4.4]nonane scaffold substituted with an amine functional group . This structure combines the potential for varied stereochemistry with multiple heteroatoms, making it a valuable scaffold for constructing more complex, three-dimensional molecules. The molecular formula is identified as C 7 H 13 NO 2 . While specific biological data and mechanism of action for this compound are not currently available in the literature , its structural features are highly relevant in drug discovery. The spirocyclic core can be used to increase saturation and structural complexity, potentially improving the physicochemical properties of lead compounds. The primary application of this compound is as a versatile synthetic intermediate or a core scaffold for the development of novel pharmacological agents, chemical probes, and other specialized materials. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-3-10-7(6)2-4-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXYJVIAWSZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137477-43-9
Record name 1,7-dioxaspiro[4.4]nonan-4-amine
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Advanced Synthetic Methodologies for 1,7 Dioxaspiro 4.4 Nonan 4 Amine and Its Analogs

Retrosynthetic Strategies for the 1,7-Dioxaspiro[4.4]nonane Core

The construction of the 1,7-dioxaspiro[4.4]nonane core is a pivotal step in the synthesis of 1,7-Dioxaspiro[4.4]nonan-4-amine. Retrosynthetic analysis reveals several key bond disconnections that lead to viable synthetic pathways.

Convergent and Divergent Synthetic Approaches

Modern synthetic strategies for the 1,7-dioxaspiro[4.4]nonane framework can be broadly categorized as either convergent or divergent.

Convergent strategies involve the assembly of the spiroketal from two or more complex fragments in the later stages of the synthesis. A prominent example is the acid-catalyzed spiroketalization of a dihydroxyketone precursor. This approach allows for the independent synthesis of the two tetrahydrofuran (B95107) rings, which are then coupled to form the spirocyclic system. For instance, a convergent synthesis of polyether ionophore antibiotics has utilized the coupling of two distinct fragments to form a spiroketal structure. york.ac.uk Another convergent method involves a radical-based approach where the functionalization of a starting material by two consecutive xanthate transfer reactions is followed by spirocyclization to furnish diversely substituted spiroketals. grafiati.com

Divergent strategies , on the other hand, start from a common intermediate that is elaborated into a variety of target molecules. A flow chemistry-enabled divergent and enantioselective total synthesis has been reported for a series of natural products containing a dioxaspiro[4.4]nonane system. york.ac.uk This approach features an enantioselective organocatalyzed Diels-Alder reaction to establish the initial stereocenter, followed by a series of transformations to generate different final products. Such strategies are highly efficient for creating libraries of related compounds for structure-activity relationship studies.

Strategies for Spiro Center Construction

The creation of the quaternary spiro center is a critical challenge in the synthesis of 1,7-dioxaspiro[4.4]nonanes. Several innovative methods have been developed to address this challenge.

The most traditional method involves the acid-catalyzed cyclization of a dihydroxyketone . While effective for many aliphatic spiroketals, this method can be limited by the nucleophilicity of the hydroxyl groups. nih.gov

Transition-metal catalysis offers a powerful alternative for spiroketal synthesis. Palladium-mediated alkynediol cycloisomerization has been successfully employed to construct the 1,6-dioxaspiro[4.4]nonane core of cephalosporolides E and F. acs.org Gold catalysts have also proven to be highly effective. A gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides a mild and efficient route to 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. pitt.eduresearcher.life

Cycloaddition reactions represent another elegant strategy for spiro center formation. An oxidative [3+2] cycloaddition has been developed to construct chroman spiroketals, where the stereochemical outcome is controlled by the kinetic cycloaddition rather than thermodynamic equilibration. nih.gov

A furan (B31954) oxidative spirocyclization has been utilized as the key step in an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid (B12794562) Phainanoid F. lookchem.com This reaction proceeds in high yield and allows for the construction of the complex spirocyclic lactone.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of this compound and its analogs is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Catalytic Methodologies

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral spiroketals. A variety of catalytic systems have been developed to achieve high levels of stereocontrol.

A novel Pd-catalyzed cascade enantioconvergent aminocarbonylation and intramolecular dearomative nucleophilic aza-addition has been reported for the efficient synthesis of chiral (N,N)-spiroketals. nih.govelifesciences.orgresearchgate.net This method utilizes racemic quinazoline-derived heterobiaryl triflates, carbon monoxide, and amines to produce a range of (N,N)-spiroketals in high yields and with excellent enantioselectivities. nih.govelifesciences.orgresearchgate.net

Organocatalysis has also emerged as a valuable strategy. A domino asymmetric electrophilic halocyclization has been developed for the construction of spiroketal lactones containing both axial and central chirality with excellent enantioselectivity and diastereoselectivity (up to 99% ee and >20:1 dr). acs.org

Gold and iridium sequential catalysis has been employed in an enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to afford spiroketals and spiroaminals with excellent enantioselectivities. mdpi.com

Catalyst SystemReaction TypeSubstrateProductYield (%)ee (%)drReference
Pd(dba)2 / (S)-DTBM-SegphosEnantioconvergent AminocarbonylationRacemic quinazoline-derived heterobiaryl triflateChiral (N,N)-SpiroketalHighExcellent- nih.gov
Chiral Phosphoric AcidDomino Electrophilic HalocyclizationAlkenyl-tethered diolSpiroketal Lactoneup to 99up to 99>20:1 acs.org
Au/Ir Dual CatalysisCascade Allylation/SpiroketalizationRacemic 2-(1-hydroxyallyl)phenolChiral Spiroketal-Excellent- mdpi.com

Chiral Pool Synthesis Approaches (e.g., from tartaric acid derivatives)

The use of readily available chiral starting materials, known as the chiral pool, is a classic and effective strategy for asymmetric synthesis. Tartaric acid and its derivatives are particularly useful chiral building blocks.

A straightforward synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has been achieved through the condensation of diethyl L-tartrate with cyclopentanone. sioc-journal.cnnih.gov This dicarboxylate can serve as a versatile intermediate for the synthesis of this compound. For instance, a Curtius rearrangement of the corresponding diacid or a related derivative could provide a route to the diamine, which could then be selectively protected and functionalized to yield the target C4-monoamine.

Chiral Starting MaterialKey IntermediateOverall Yield (%)Reference
Diethyl L-tartrate(2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate78 sioc-journal.cnnih.gov

Diastereoselective Cyclization and Functionalization Reactions

Controlling the relative stereochemistry of the spiroketal is crucial, and various diastereoselective reactions have been developed for this purpose.

Diastereoselective cyclization of a dihydroxyketone precursor can be influenced by the reaction conditions. Acid-catalyzed cyclization typically yields the thermodynamically most stable diastereomer. nih.gov However, kinetic control can be achieved through other methods. For example, a Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides has been shown to proceed with retention of configuration at the anomeric carbon, providing access to contrathermodynamic spiroketals. nih.gov

Diastereoselective functionalization of a pre-formed spiroketal core is another important strategy. For the synthesis of this compound, the introduction of the amine group at the C4 position with the desired stereochemistry is a key step. One potential route involves the reduction of a spiroketal azide (B81097). The synthesis of a spiroketal azide and its subsequent reduction to the corresponding amine has been reported in the context of the total synthesis of bistramide C. researchgate.netacs.org This transformation provides a viable method for introducing the amine functionality.

Furthermore, a diastereoselective approach to bis-spiroketal synthesis using a dehydrative cyclization has been reported, highlighting the ability to control stereochemistry during the formation of the spiroketal ring system. clockss.org

Key Cyclization Reactions in Dioxaspiro[4.4]nonane Framework Formation

The formation of the spiroketal core is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct the bicyclic system of 1,7-dioxaspiro[4.4]nonane, each offering unique advantages in terms of stereocontrol and substrate scope.

Intramolecular iodoetherification is a powerful method for the synthesis of spiroketals. This process typically involves the reaction of an unsaturated alcohol or its equivalent, such as an ene or diene ketal, with an iodine source. acs.org For instance, the synthesis of the monensin (B1676710) spiroketal has been achieved using an iodoetherification step where an alcohol is treated with iodine (I₂) and sodium bicarbonate in acetonitrile (B52724) to form the cyclic ether framework. york.ac.uk This reaction proceeds through the activation of the double bond by the electrophilic iodine, followed by the intramolecular attack of the hydroxyl group to form the tetrahydrofuran ring. A subsequent elimination step can then be used to re-establish a double bond for further functionalization if needed. york.ac.uk This strategy is part of a broader class of oxa-cyclization reactions that are fundamental to building the oxygen-containing rings of the spiroketal.

Oxidative spirocyclization provides another versatile route to the dioxaspiro[4.4]nonane core. A notable example is the m-CPBA-mediated oxidation of β-furyl amides, which leads to the formation of spiro-γ-butenolide-γ-butyrolactones. nih.gov In this transformation, a furan ring tethered to an amide is oxidized. The amide, typically considered a poor nucleophile, participates in an intramolecular cyclization, resulting in the spiroketal structure. nih.gov This reaction is noteworthy for its ability to employ a traditionally unreactive functional group to achieve a complex transformation. nih.gov The process can exhibit good functional group tolerance and compatibility with complex molecular architectures. nih.gov In some cases, chiral spiroacetals of the 1,6-dioxaspiro[4.4]nonane type have been prepared from carbohydrates through spirocyclization reactions involving intramolecular hydrogen abstraction by alkoxy radicals. acs.org

Gold(I) catalysis has emerged as a highly efficient and mild method for constructing spiroketal frameworks. Specifically, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid is an effective approach for synthesizing substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. nih.govmdpi.comresearchgate.net This reaction proceeds smoothly under gentle conditions and provides the desired spirobislactone products in high to quantitative yields for a variety of substituted starting materials. nih.govmdpi.com The gold(I) catalyst activates the alkyne moieties, facilitating the intramolecular attack of the carboxylic acid groups to form the two five-membered lactone rings in a sequential manner. researchgate.net This method's success highlights the potential of gold(I) in organic synthesis for activating unsaturated systems. researchgate.net

Table 1: Examples of Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones This table is interactive and allows for sorting.

Starting Material Substituent (Aryl Group) Product Yield (%) Reference
Phenyl 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione 93 rsc.org
3-Methoxyphenyl 3-benzylidene-8-(3-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione - mdpi.com

Yields are for isolated products. Data is compiled from cited research articles.

Manganese(III) acetate (B1210297) is a widely used reagent for initiating oxidative free-radical cyclizations to form carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org This method has been successfully applied to the synthesis of various cyclic structures, including those found in natural products. mdpi.comresearchgate.net The reaction is initiated by the oxidation of a 1,3-dicarbonyl compound or a related active methylene (B1212753) compound by Mn(OAc)₃ to generate an α-carbonyl radical. arkat-usa.org This radical can then add to an alkene in an intramolecular fashion to form a new ring. The resulting radical intermediate is subsequently oxidized by another equivalent of Mn(III) to a carbocation, which is trapped to complete the cyclization, often forming a dihydrofuran ring system. arkat-usa.org These dihydrofurans are key precursors that can be further elaborated to form the 1,7-dioxaspiro[4.4]nonane skeleton. rsc.orgarkat-usa.org This single-step method offers good regio- and stereoselectivity, reducing the number of synthetic steps required to build complex cyclic systems. mdpi.com

Introduction of the Amine Moiety in this compound

Once the 1,7-dioxaspiro[4.4]nonane core structure is established, the next critical step in the synthesis of the target compound is the introduction of the amine group at the C4 position. This is typically achieved through the chemical modification of a precursor molecule that already contains the spiroketal framework.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk To synthesize this compound, a precursor bearing a suitable functional group at the C4 position—such as a ketone, alcohol, or halide—is required. This group is then converted into the desired amine.

A common and effective method for introducing a primary amine is through the Gabriel synthesis. In a related synthesis of an aminated spirocycle, a spiroketal precursor containing a chloromethyl group was used to alkylate potassium phthalimide (B116566). mdpi.com The resulting phthalimide derivative was then treated with hydrazine (B178648) to cleave the phthalimide group, liberating the primary amine. mdpi.com This two-step sequence provides a reliable way to install an amine group without side reactions often associated with direct alkylation of ammonia (B1221849). ub.edu

Alternatively, a ketone at the C4 position of the spiroketal could be converted to an amine via reductive amination. An alcohol at this position could be transformed into a good leaving group (e.g., a tosylate or mesylate) and then displaced by an amine nucleophile, such as azide followed by reduction, in an S_N2 reaction. imperial.ac.uk These FGI tactics are essential for the final-stage synthesis of complex molecules like this compound from advanced spiroketal intermediates.

Direct Amination Strategies

The direct introduction of an amino group onto a pre-formed spiroketal skeleton is an attractive and convergent approach to synthesizing compounds like this compound. While direct amination of the 1,7-dioxaspiro[4.4]nonane system itself is not extensively documented, strategies applied to analogous spiroketal structures, particularly in the realm of natural product synthesis, offer valuable insights.

One promising strategy involves the direct amination of the spiroketal carbon or adjacent positions. For instance, research on steroidal sapogenins has demonstrated the feasibility of direct amination of the spiroketal EF-ring system. This transformation typically involves the ring-opening of the spiroketal, followed by the introduction of a nitrogen-containing group and subsequent ring closure. For example, the reaction of diosgenin (B1670711) pivalate (B1233124) with benzyl (B1604629) carbamate, promoted by a Lewis acid like TMSOTf, results in the opening of the F-ring and the simultaneous introduction of a protected amino group. A subsequent one-pot deprotection and N-cyclization can then afford the desired amino-spiroketal derivative.

Another potential avenue is the catalytic amination of allylic precursors. If an unsaturated 1,7-dioxaspiro[4.4]nonene derivative could be synthesized, established methods for allylic amination could be employed. Palladium-catalyzed allylic amination is a powerful tool for forming C-N bonds. wikipedia.org The use of specific ligands, such as spiroketal-based diphosphine ligands (SKP), has shown exceptionally high efficiency in the asymmetric allylic amination of Morita-Baylis-Hillman adducts, suggesting their potential applicability to complex spirocyclic systems. wikipedia.orgunimelb.edu.au These reactions can utilize various nitrogen sources, from primary and secondary amines to ammonia surrogates, offering flexibility in the synthesis of primary, secondary, or tertiary amines on the spiroketal framework. unimelb.edu.au

Table 1: Examples of Direct Amination Strategies on Spiroketal Analogs

Starting MaterialReagents and ConditionsProduct TypeKey FeaturesReference
Diosgenin PivalateBenzyl carbamate, TMSOTfSteroidal Amino-spiroketalF-ring opening and simultaneous amination
Racemic Morita–Baylis–Hillman AdductsPd-catalyst, Aromatic Spiroketal Bisphosphine LigandsAllylic AminesHigh efficiency and enantioselectivity wikipedia.org
Tertiary Allylic TrichloroacetimidatesRhodium catalyst, Aromatic aminesα,α-Disubstituted Allylic Aryl AminesHigh regioselectivity for unactivated amines unimelb.edu.au

Exploration of Alternative Synthetic Routes to the 1,7-Dioxaspiro[4.4]nonane Skeleton

Cascade reactions, which involve two or more bond-forming events in a single synthetic operation, offer an elegant and efficient pathway to complex molecular architectures like spiroketals. numberanalytics.com These reactions are characterized by their atom economy and reduction of intermediate purification steps. numberanalytics.com

A notable example is the radical cascade approach for the synthesis of 1,6-dioxaspiro[4.4]nonane scaffolds, which are constitutional isomers of the target 1,7-dioxaspiro system. This method can involve a 1,5-hydrogen atom transfer (HAT) followed by a Surzur–Tanner rearrangement. rjpn.org The generation of alkoxyl radicals from precursors like N-alkoxyphthalimides can initiate the cascade, leading to the formation of the spiroketal structure. rjpn.org The efficiency and outcome of such radical sequences can be significantly influenced by the stereochemistry of the starting material and the use of additives like Lewis acids (e.g., BF₃·Et₂O). rjpn.org

Gold-catalyzed reactions have also emerged as a powerful tool for spiroketal synthesis. For instance, the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides a highly efficient and mild route to 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields. illinois.edumdpi.com This methodology highlights the potential of transition metal-catalyzed cascade reactions to construct the core spiroketal ring system from acyclic precursors. researchgate.net

Another innovative strategy is the ring-rearrangement metathesis of oxabicycles, which can be formed from α-alkoxyfurans via cycloaddition reactions. rsc.org This approach allows for the synthesis of spiroketals under neutral conditions, complementing the more traditional acid-catalyzed methods. rsc.org

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to traditional synthetic methods. vulcanchem.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. illinois.eduvulcanchem.comucl.ac.uk

While specific literature on the sonochemical synthesis of this compound is scarce, the principles have been successfully applied to the synthesis of other spiro compounds. researchgate.netgrafiati.commskcc.org Ultrasound has been shown to improve yields and shorten reaction times in multicomponent reactions leading to spiro-heterocycles. researchgate.net For example, ultrasound irradiation has been effectively used in the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, demonstrating its utility in complex heterocyclic synthesis. researchgate.net

Studies have also explored the sonochemical synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. For example, the ketalization of methyl 9,10-dihydroxyoctadecanoate with various ketones has been achieved using sonochemical methods. This suggests that ultrasound could be a viable tool for promoting the key ketalization step in the formation of the 1,7-dioxaspiro[4.4]nonane skeleton, potentially under milder conditions and with higher efficiency than conventional heating. nih.gov

Table 2: Application of Sonochemistry in Heterocyclic and Spiro-Compound Synthesis

Reaction TypeKey Advantages of SonicationExample Product ClassReference
Three-Component ReactionFaster reaction rates, higher yields, higher puritySpiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives researchgate.net
KetalizationPotential for milder conditions and improved efficiency1,4-Dioxaspiro[4.4]nonane derivatives
[3+2] CycloadditionGood yields, shorter reaction times, avoids chromatographySpirooxindolo-1,2,4-oxadiazoles
Multi-component SynthesisAtom-economical, procedural simplicitySpironaphthoquinolines mskcc.org

A powerful strategy in modern drug discovery and chemical biology is the use of building block approaches for the synthesis of spirocyclic scaffolds. This involves the preparation of a core spirocyclic structure that can be readily diversified at multiple points. grafiati.com Such approaches are essential for creating libraries of related compounds for biological screening.

The synthesis of spirocyclic scaffolds often begins with readily available cyclic ketones or amino ketones. For example, a series of novel racemic spirocyclic scaffolds have been prepared from N-Boc protected cyclic 2-aminoketones. These scaffolds, which feature a high sp³ carbon content, are designed for the three-dimensional exploration of chemical space and possess two points of orthogonal diversification. grafiati.com

The synthetic sequence can involve several key steps. For instance, starting from N-Boc-protected cyclic ketones, addition of a homoallyl Grignard reagent, followed by epoxidation and spontaneous intramolecular epoxide ring-opening, can yield spirocyclic tetrahydrofuran (THF) methanols. These building blocks can then be further elaborated to introduce the desired amine functionality and other diversity elements. This modular approach allows for the systematic variation of ring sizes and the stereochemical orientation of substituents, providing a powerful tool for exploring the structure-activity relationships of spiroketal-containing compounds. grafiati.com

Comprehensive Structural Characterization and Advanced Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1,7-dioxaspiro[4.4]nonan-4-amine, providing detailed information about the chemical environment of each proton and carbon atom.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Structural Elucidation

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule. uni-halle.delookchem.com

¹H NMR: The proton NMR spectrum of spirocyclic systems like this compound can be complex due to the overlapping signals of the methylene (B1212753) protons in the two tetrahydrofuran (B95107) rings. For instance, in a related compound, 2-(iodomethyl)-1,7-dioxaspiro[4.4]nonane, the proton signals appear as multiplets in the range of δ 3.54–4.27 ppm. semanticscholar.org

¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. For a derivative, 3-(dimethylamino)-1-oxaspiro[4.4]nonan-2-one, the spiro carbon appears at δ 91.1 ppm, while the other carbons of the rings and the dimethylamino group resonate at various other chemical shifts. rsc.org

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the two five-membered rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular framework, including the connection of the amine group to the spirocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the molecule. lookchem.comnih.gov

Stereochemical Assignment via NMR (e.g., J-coupling analysis, NOE effects)

The stereochemistry of this compound and its derivatives is determined through detailed analysis of NMR data.

J-coupling Analysis: The magnitude of the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn helps to define the conformation of the five-membered rings and the relative orientation of substituents. For example, in a similar bicyclic system, the coupling constant between protons at C-1 and C-2 was found to be 2.8 Hz, indicating a specific stereochemical relationship. nih.gov

NOE (Nuclear Overhauser Effect) Effects: NOE experiments are instrumental in establishing through-space proximity between protons. The observation of an NOE enhancement between two protons indicates that they are close in space, which is invaluable for assigning the relative stereochemistry at the chiral centers. nih.gov For example, key NOE correlations were used to confirm the structure and stereochemistry of a related 1,6-dioxaspiro[4.4]nonan-2-one motif. lookchem.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is employed to accurately determine the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high precision, the molecular formula can be unequivocally confirmed. semanticscholar.orgrsc.org Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used for this purpose. rsc.orgresearchgate.net

Adduct m/z (predicted)
[M+H]⁺144.10192
[M+Na]⁺166.08386
[M-H]⁻142.08736
[M+NH₄]⁺161.12846
[M+K]⁺182.05780
[M+H-H₂O]⁺126.09190
[M+HCOO]⁻188.09284
[M+CH₃COO]⁻202.10849
[M+Na-2H]⁻164.06931
[M]⁺143.09409
[M]⁻143.09519
Predicted collision cross section (CCS) values are also available for these adducts. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkages and the N-H stretching and bending vibrations of the primary amine group. For a related compound, 3-(dimethylamino)-1-oxaspiro[4.4]nonan-2-one, characteristic peaks were observed at 2959, 2936, 2871, 2830, 2786 (C-H stretches), and 1730 cm⁻¹ (C=O stretch). rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds.

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration. cas.czdokumen.pub

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]D) is a characteristic physical property of an enantiomer. For example, a derivative, (2R)-tert-butyl 2-(diphenylmethyleneamino)-4-(1,4-dioxaspiro[4.4]nonan-6-yl)butanoate, exhibited a specific rotation of +91.6 (c 1.0, CHCl3). rsc.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. scribd.com The resulting CD spectrum is highly sensitive to the stereochemical features of the molecule and can be used to determine the absolute configuration by comparing experimental data with theoretical calculations. uni-halle.de

X-Ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

The most definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. uni-halle.de This technique provides a precise three-dimensional map of the atomic positions in a crystalline solid. While obtaining suitable crystals of the parent amine might be challenging, crystalline derivatives can be prepared for this purpose. The resulting crystal structure provides unambiguous proof of the connectivity and the absolute configuration of all stereocenters.

Theoretical and Computational Chemistry Investigations

Conformational Analysis of 1,7-Dioxaspiro[4.4]nonan-4-amine

The spirocyclic core of this compound, where two five-membered rings (tetrahydrofuran moieties) are joined by a single spiro-carbon, imposes significant conformational constraints. The analysis of its potential energy surface is critical to understanding its interactions and reactivity.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. For the 1,7-Dioxaspiro[4.4]nonane scaffold, these simulations can map the various low-energy shapes the molecule can adopt. The spiro junction forces the two rings into roughly orthogonal planes, but significant flexibility remains through puckering of the five-membered rings, often described as "envelope" and "twist" conformations.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide highly accurate information on ground state geometries and the relative energies of different conformers. Studies on related 1,7-dioxa-spiro[5.5]undecane systems using DFT (B3LYP) and MP2 methods have demonstrated the critical role of stereoelectronic effects, particularly the anomeric effect, in dictating conformational preference. e-tarjome.com

For this compound, it is expected that conformers maximizing the anomeric effect—an interaction involving the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* C-O orbital—would be significantly stabilized. DFT calculations would precisely quantify these stabilization energies. A typical study would optimize the geometry of several possible conformers (e.g., differing in ring pucker and amine orientation) and calculate their relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) to predict their equilibrium populations.

While specific experimental data is scarce, predictive computational tools provide valuable estimates. For instance, the predicted properties from databases like PubChem highlight some of the molecule's fundamental characteristics.

Predicted PropertyValueMethod/Source
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol -
XLogP3 (Predicted) -0.8A measure of lipophilicity. benthamdirect.com
Hydrogen Bond Donors 1The -NH₂ group.
Hydrogen Bond Acceptors 3The two ether oxygens and the nitrogen atom.
Predicted CCS ([M+H]⁺, Ų) 128.4Collision Cross Section, relates to ion mobility. benthamdirect.com

This table presents computationally predicted data for this compound.

Mechanistic Studies of this compound Synthesis

A plausible synthesis of this compound involves the formation of the spiroketal core followed by the introduction of the amine functionality, for example, via reductive amination of a precursor ketone like 1,7-Dioxaspiro[4.4]nonan-4-one. Computational studies are vital for understanding the mechanisms of these transformations.

The key step in forming the scaffold is the spiroketalization of a suitable dihydroxy ketone or a related precursor. Computational studies on analogous systems have elucidated complex, multi-step reaction pathways. benthamdirect.comnih.gov For instance, the acid-catalyzed cyclization of hydroxyenol ethers to form spiroketals has been shown through DFT calculations (at the M06-2X/6-31+G(d) level) to proceed via a "one-step, two-stage" mechanism. nih.gov This pathway involves the formation of a transient oxocarbenium ion as a "hidden intermediate" rather than a stable, long-lived species. nih.gov

For the synthesis of the 1,7-Dioxaspiro[4.4]nonane system, transition state analysis would involve locating the structures of transition states for key steps, such as the initial ring closure and the subsequent attack of the second hydroxyl group. By calculating the activation energies for competing pathways, chemists can predict the reaction conditions that would favor the formation of the desired [4.4] spiroketal over other potential products, such as fused ring systems.

Many modern spiroketalization reactions employ transition metal catalysts (e.g., gold, palladium, titanium) to achieve high efficiency and stereocontrol. researchgate.netacs.orgbeilstein-journals.org Computational chemistry is essential for understanding how these catalysts interact with the substrate to facilitate the reaction.

DFT studies on gold(I)-catalyzed spiroketalization, for example, have detailed a stepwise mechanism involving initial catalyst activation of an alkyne, a 6-exo-dig cyclization to form a vinyl gold intermediate, isomerization to an oxocarbenium ion, and a final ring closure. benthamdirect.com The calculations reveal the precise geometry of the catalyst-substrate complex in the transition state, explaining the observed regioselectivity and stereoselectivity. Similarly, studies on Ti(Oi-Pr)₄-mediated spirocyclizations have used computational models to show how a metal-chelated early transition state can direct the reaction towards a specific, kinetically favored stereoisomer. acs.orgnih.gov Such investigations would be critical in designing a stereoselective synthesis of a specific isomer of this compound.

Structure-Property Relationship Predictions for this compound Derivatives

Computational methods are increasingly used to predict how modifications to a parent structure will affect its properties, guiding the design of new molecules for specific applications. For this compound, this involves understanding how changes to the amine group or substitutions on the spirocyclic framework influence its physicochemical and potential biological properties.

Structure-activity relationship (SAR) studies on other spirocyclic amines have shown clear correlations between structure and biological function. For example, in a series of spirocyclic σ₁ receptor ligands, properties like receptor affinity and selectivity were successfully correlated with the compound's lipophilicity (logD₇.₄) and a derived parameter, lipophilic ligand efficiency (LLE). nih.gov Incorporating a spirocyclic structure has also been shown to optimize the binding conformation of ligands, leading to increased biological effect. acs.org

For derivatives of this compound, computational models could predict key properties that influence drug-likeness.

Derivative ModificationPredicted Effect on PropertyRationale
N-Alkylation (e.g., -NHCH₃) Increase Lipophilicity (XLogP), Decrease H-Bond DonorsAddition of alkyl groups increases non-polar surface area.
N-Arylation (e.g., -NHPh) Significant Increase in Lipophilicity, Potential for π-π stackingAromatic ring addition dramatically increases lipophilicity and introduces new interaction modes.
Hydroxylation on ring Decrease Lipophilicity, Increase Polarity and H-bondingAddition of a polar -OH group increases water solubility.
Ring Expansion to [4.5] Altered Conformational Profile and StrainChanges in ring size affect the bond angles and torsional strain, influencing the overall 3D shape and receptor fit. nih.gov

This table illustrates predicted structure-property relationships for hypothetical derivatives of this compound, based on general chemical principles and studies of analogous compounds.

By systematically exploring these modifications in silico, researchers can prioritize the synthesis of derivatives with the most promising profiles for further experimental testing, accelerating the discovery process.

Molecular Modeling for Ligand-Target Interaction Prediction (In Silico)

As of the latest available research, specific in silico studies, including molecular modeling and ligand-target interaction predictions for the chemical compound This compound , have not been documented in peer-reviewed scientific literature. While computational chemistry is a powerful tool for predicting the binding affinity and interaction of small molecules with biological targets, dedicated research focusing on this particular spiroketal amine is not publicly available.

The prediction of how a ligand such as This compound might interact with a protein target typically involves several computational techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more detailed view of the stability of the binding pose and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the free energy of binding of the ligand to the protein. These calculations provide a more quantitative estimate of the binding affinity.

The absence of published studies on This compound means that there are no available data tables of docking scores, binding energies, or identified protein targets for this specific compound. Such research would be a valuable contribution to understanding its potential pharmacological profile and guiding future experimental work.

For progress in this area, future research would need to:

Identify potential biological targets for This compound based on the activity of structurally similar compounds.

Obtain or model the three-dimensional structures of these targets.

Perform molecular docking and molecular dynamics simulations to predict the binding mode and affinity of This compound to these targets.

Validate the computational predictions through in vitro biological assays.

Without such dedicated studies, any discussion of the specific ligand-target interactions of This compound would be purely speculative.

Exploration of Chemical Reactivity and Functional Group Transformations

Reactions at the Amine Center of 1,7-Dioxaspiro[4.4]nonan-4-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling a variety of chemical transformations. byjus.com

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form the corresponding N-acylated products (amides). byjus.comorgoreview.com This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). orgoreview.comcommonorganicchemistry.com The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com

Alkylation: As a nucleophile, the amine can undergo alkylation with alkyl halides through an S\textsubscript{N}2 reaction. ucalgary.calibretexts.org However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative alkylating agents might be necessary. wikipedia.org The use of alcohols as alkylating agents, often in the presence of a catalyst, presents another pathway for N-alkylation. wikipedia.orgrsc.org

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base is predicted to yield sulfonamides. tandfonline.comsapub.org This reaction is a common method for the protection of amines and for the synthesis of biologically active molecules. tandfonline.com Various catalysts, including indium and zinc, have been shown to facilitate the sulfonylation of amines under mild conditions. tandfonline.comorganic-chemistry.org Microwave-assisted, solvent-free conditions have also been developed for efficient and environmentally friendly sulfonylation. rsc.org

Interactive Data Table: Predicted Reactions at the Amine Center

Reaction TypeReagent ClassPredicted ProductGeneral Conditions
AcylationAcid Chloride (R-COCl)N-Acyl-1,7-dioxaspiro[4.4]nonan-4-amineBase (e.g., pyridine, triethylamine) orgoreview.comcommonorganicchemistry.com
AlkylationAlkyl Halide (R-X)N-Alkyl-1,7-dioxaspiro[4.4]nonan-4-amineOften leads to polyalkylation ucalgary.cawikipedia.org
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl-1,7-dioxaspiro[4.4]nonan-4-amineBase, or metal catalysts tandfonline.comsapub.orgorganic-chemistry.org

Reductive Amination and Amide Formation

Reductive Amination: this compound can serve as the amine component in reductive amination reactions with aldehydes or ketones. wikipedia.orglibretexts.org This process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the carbonyl starting material. libretexts.orgmasterorganicchemistry.com This method provides a more controlled way to achieve N-alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com

Amide Formation: Besides acylation with acid chlorides or anhydrides, amides can also be formed through the direct coupling of this compound with carboxylic acids. libretexts.orgwikipedia.org This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. libretexts.org Alternatively, direct thermal condensation is possible but often requires high temperatures. wikipedia.orgrsc.org Hydrothermal conditions have also been explored for the direct synthesis of amides from amines and carboxylic acids. acs.org

Formation of Salts (e.g., Hydrochloride)

As a basic compound, this compound will react with strong acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt, in this case, 1,7-Dioxaspiro[4.4]nonan-4-ammonium chloride. youtube.comspectroscopyonline.com These amine salts are typically crystalline solids with increased water solubility compared to the free amine. alfa-chemistry.comoxfordreference.com This property is often exploited in the purification and handling of amine-containing compounds. ualberta.ca The formation of the salt is a reversible process, and the free amine can be regenerated by treatment with a base like sodium hydroxide. oxfordreference.comualberta.ca

Transformations of the 1,7-Dioxaspiro[4.4]nonane Core

The spiroketal moiety, while generally stable, can undergo specific transformations under certain reaction conditions.

Ring Opening and Rearrangement Reactions

The 1,7-dioxaspiro[4.4]nonane system is a type of spiroketal. Spiroketals can undergo acid-catalyzed ring opening and rearrangement reactions. researchgate.net The stability of the spiroketal is influenced by stereoelectronic effects, and under acidic conditions, equilibration to the most thermodynamically stable isomer can occur. nih.gov While specific examples for the 1,7-dioxaspiro[4.4]nonane ring system are not prevalent in the search results, general principles suggest that treatment with strong acids could lead to cleavage of one of the C-O bonds, generating a hydroxy ketone intermediate which could then potentially undergo further reactions or re-cyclize. Radical-based approaches have also been developed for the synthesis and potential rearrangement of spiroketals. nih.gov

Oxidation and Reduction Chemistry of the Spiroketal System

Oxidation: The oxidation of spiroketals can be a complex process. Depending on the oxidant and the substrate, oxidation can occur at various positions. For instance, the oxidation of certain alkoxyphenols can lead to the formation of spiroketal structures. rsc.org Enzymatic oxidations are also known to play a role in the formation and transformation of spiroketals in natural products. nih.govnih.gov Electrochemical methods are emerging as a sustainable approach for spiroketal synthesis via oxidation. rsc.org

Reduction: The reductive cleavage of spiroketals is a known transformation. Reagents like lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid such as aluminum chloride (AlCl₃) can effect the ring opening of spiroketals to yield diols or ethers. elsevierpure.com The regioselectivity of this reduction can be influenced by the structure of the spiroketal. This reductive cleavage has been utilized as a key step in the synthesis and structural modification of complex natural products containing the spiroketal motif. nih.gov

Catalyst Development for Transformations Involving this compound and its Derivatives

The development of catalysts for transformations involving the unique spiroketal amine, this compound, and its derivatives is a specialized area of synthetic chemistry. Research in this field primarily focuses on the catalytic construction of the core spiroketal structure and the introduction or modification of the amine functionality. These efforts are driven by the potential utility of such chiral compounds as building blocks in pharmaceutical and materials science.

The catalytic strategies can be broadly categorized into two main areas: the formation of the 1,7-dioxaspiro[4.4]nonane skeleton and the catalytic functionalization of the amine group or its precursors. While direct catalytic transformations using this compound as a substrate are not extensively documented in publicly available literature, the synthesis of its derivatives and related structures provides significant insight into the applicable catalytic systems.

One of the key approaches to synthesizing derivatives of the 1,7-dioxaspiro[4.4]nonane core involves the gold-catalyzed cyclization of bis-alkynyl precursors. For instance, the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been achieved with high efficiency using a gold(I) catalyst. smolecule.comresearchgate.net This reaction proceeds smoothly under mild conditions to yield the desired spirobislactone products in quantitative yields. researchgate.net The catalytic cycle is believed to involve the activation of the alkyne by the electrophilic gold(I) complex, followed by nucleophilic addition. smolecule.comresearchgate.net

The following table summarizes the findings for the gold-catalyzed synthesis of related spiroketal structures.

CatalystSubstrateProductYield (%)Reference
JohnPhosAu(MeCN)SbF62,2-bis(3-phenylprop-2-yn-1-yl)malonic acid3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione100 researchgate.net
JohnPhosAu(MeCN)SbF62,2-bis(3-(p-tolyl)prop-2-yn-1-yl)malonic acid3,8-bis(4-methylbenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione100 researchgate.net
JohnPhosAu(MeCN)SbF62,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonic acid3,8-bis(4-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione98 researchgate.net
JohnPhosAu(MeCN)SbF62,2-bis(3-(4-chlorophenyl)prop-2-yn-1-yl)malonic acid3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione96 researchgate.net

Furthermore, the development of catalysts for the functionalization of the amine group is crucial for creating diverse derivatives of this compound. While specific examples for this exact molecule are scarce, general methods for the N-arylation and N-alkylation of amines are well-established and would be applicable. For instance, copper-catalyzed N-arylation of amines with arylboronic acids is a widely used method. scholaris.ca Similarly, ruthenium complexes have been shown to be effective catalysts for the N-alkylation of aromatic amines with alcohols under mild conditions. unica.it

The table below presents a summary of catalyst systems developed for the N-arylation of amines, which could be applied to this compound.

Catalyst SystemAmine SubstrateArylating AgentProductYield (%)Reference
Cu(OAc)2AnilinePhenylboronic acidN-Phenylaniline82 scholaris.ca
Cu(OAc)2p-ToluidinePhenylboronic acidN-Phenyl-p-toluidine85 scholaris.ca
Cu(OTf)2ImidazolePhenylboroxineN-Phenylimidazole95 researchgate.net
Pd(OAc)2/BINAPCyclen1-Bromo-4-tert-butylbenzeneN-(4-tert-butylphenyl)cyclen80 uni-regensburg.de

In the context of preparing derivatives, a patent describes the synthesis of N-aryl diazaspirocyclic compounds, including derivatives of 1,7-diazaspiro[4.4]nonane, a related structural analog. google.com These syntheses often involve multi-step sequences where the final N-arylation is a key catalytic step.

The synthesis of precursors to this compound, such as 1,7-dioxaspiro[4.4]nonan-4-one, provides a route to the target amine through reductive amination, which can also be a catalyzed process. The development of efficient and stereoselective catalytic methods for this transformation is an important area of ongoing research.

In Vitro Biological Interrogations and Mechanistic Studies

Design and Synthesis of 1,7-Dioxaspiro[4.4]nonan-4-amine Based Chemical Probes

The development of chemical probes is essential for identifying the biological targets of a compound and elucidating its mechanism of action. For this compound, the primary amine group serves as a convenient handle for the attachment of various reporter tags, such as fluorophores, biotin (B1667282), or photoaffinity labels.

The synthesis of such probes would likely build upon established methods for constructing the 1,7-dioxaspiro[4.4]nonane skeleton. Stereocontrolled synthesis of highly functionalized 1,7-dioxaspiro[4.4]nonane derivatives has been reported, providing a pathway to enantiomerically pure starting materials. keio.ac.jp A general strategy could involve the synthesis of a protected amine precursor or an azide-containing intermediate, which can then be functionalized. For instance, a synthetic route analogous to the preparation of ((2S,3S)-3-(azidomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl)methanol could be adapted. nih.gov In that synthesis, a diol is converted to an azide (B81097), which can subsequently be reduced to the corresponding amine. nih.gov

A hypothetical design for a chemical probe could involve reacting this compound with an N-hydroxysuccinimide (NHS) ester of a reporter molecule, such as a fluorophore (e.g., FITC, Cy5) or biotin. This would create a stable amide linkage, yielding a probe ready for use in target identification experiments like affinity purification or cellular imaging.

In Vitro Biological Target Identification and Validation

Given the novelty of this compound, its biological targets are not yet defined. An effective approach to target identification involves screening the compound against various classes of biomolecules based on the known activities of related spiroketal structures.

Enzyme Inhibition Assays (e.g., based on related spiroketal biological activity)

Spiroketal-containing natural products and their synthetic derivatives have demonstrated potent inhibitory activity against a range of enzymes. nih.govresearchgate.net This suggests that this compound could be a promising candidate for screening against various enzyme families.

For example, certain spiroketal derivatives have been identified as potent nanomolar inhibitors of human telomerase, an enzyme crucial for cancer cell proliferation. nih.govrug.nl Other spiroketals isolated from natural sources have shown inhibitory effects on viral enzymes, such as HIV-1 integrase and its associated Ribonuclease H (RNase H). unica.it The bisbenzannulated researchgate.netrug.nl-spiroketal pharmacophore, found in compounds like rubromycin, is particularly noted for its role in enzyme inhibition. nih.govresearchgate.net These precedents provide a strong rationale for screening this compound against a panel of enzymes including telomerase, viral polymerases and integrases, and other enzymes known to be targeted by polycyclic compounds.

Spiroketal DerivativeTarget EnzymeReported Activity (IC₅₀)Reference
SPK3 (from Plagius flosculosus)HIV-1 Integrase (IN)1.46 ± 0.16 µM unica.it
SPK3 (from Plagius flosculosus)HIV-1 RNase H3.60 µM unica.it
SPK1 (from Plagius flosculosus)HIV-1 RNase H10.02 µM unica.it
Synthetic SpiroketalHuman TelomerasePotent nanomolar inhibition nih.govrug.nl

Receptor Binding Studies to Investigate Potential Ligand Interactions

The rigid, three-dimensional structure of the spiroketal core, combined with the hydrogen-bonding capability of the amine group, makes this compound a candidate for interaction with protein receptors.

Research into designed spiroketals has demonstrated their ability to act as modulators of nuclear receptors, such as the retinoid X receptor alpha (RXRα). nih.govtue.nl In one study, a bisbenzannulated spiroketal was shown to be a partial agonist of RXRα, with its activity confirmed through fluorescence-based cofactor recruitment assays and co-crystallography. nih.gov Furthermore, diazaspiro[4.4]nonane derivatives have been developed as potent agonists for the D3 dopamine (B1211576) receptor, highlighting the suitability of the spiro[4.4]nonane scaffold for targeting G-protein coupled receptors (GPCRs). google.comgoogle.com These findings suggest that this compound should be evaluated for its binding affinity and functional activity at nuclear receptors and GPCRs, particularly those that recognize amine-containing ligands.

Spiroketal CompoundTarget ReceptorAssay TypeResult (EC₅₀ / Efficacy)Reference
Designed Spiroketal (±)-1Human RXRα LBDFluorescence Polarization0.73 ± 0.06 µM / 53% efficacy nih.gov
Enantiomer 1-ent1Human RXRα LBDFluorescence PolarizationApproaches potency of full agonist nih.gov
Enantiomer 1-ent2Human RXRα LBDFluorescence Polarization7-fold lower potency than 1-ent1 nih.gov

Mechanistic Elucidation of Compound-Target Interactions (In Vitro Biochemical Assays)

Once a biological target is identified and validated, a variety of in vitro biochemical assays can be employed to elucidate the precise mechanism of interaction. axxam.comwuxibiology.com These cell-free assays allow for a detailed investigation of the compound-target relationship in a controlled environment.

For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki). wuxibiology.com For receptor ligands, binding assays using radiolabeled or fluorescently-tagged ligands can determine the binding affinity (Kd).

To gain deeper insight into the molecular interactions, biophysical techniques are invaluable. Thermal Shift Assays (TSA) or Differential Scanning Fluorimetry (DSF) can confirm direct binding by measuring changes in the target protein's thermal stability upon ligand binding. axxam.com Proximity assays, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Fluorescence Polarization (FP), are used to study interactions in solution, including protein-protein, protein-nucleic acid, or protein-small molecule binding events. nih.govaxxam.com For example, FP assays were instrumental in characterizing the partial agonist behavior of a designed spiroketal on the RXRα receptor by monitoring the recruitment of a fluorescently labeled cofactor peptide. nih.govtue.nl Ultimately, solving the co-crystal structure of the compound bound to its target protein provides the most detailed atomic-level view of the interaction, guiding further optimization. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and physicochemical properties of a lead compound. This involves the systematic synthesis and biological evaluation of analogs of this compound.

Key areas for modification would include:

The Amine Group: The primary amine can be converted to secondary or tertiary amines with various alkyl or aryl substituents. It can also be acylated to form amides or sulfonamides. These changes would modulate the compound's basicity, hydrogen bonding capacity, and steric profile.

The Spiroketal Core: While synthetically challenging, modifications to the five-membered rings of the spiroketal could be explored. For example, introducing substituents or altering the ring size could influence the compound's conformation and interaction with a target's binding pocket.

Stereochemistry: The spiroketal carbon and the carbon bearing the amine group are stereocenters. The synthesis and evaluation of individual stereoisomers is critical, as biological activity is often highly dependent on the absolute configuration. Studies on related spiroketals have shown that different enantiomers can have significantly different potencies. nih.gov

SAR studies on related heterocyclic scaffolds have shown that even minor structural changes can lead to significant differences in biological activity. For instance, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govCurrent time information in Bangalore, IN.oxazin-4-amine derivatives, modifications to the phenyl ring substituent dramatically impacted their inhibitory potency against RET kinase and its drug-resistant mutants. nih.gov Similarly, SAR analysis of 1,6-dioxaspiro[4.4]non-3-en-2-one derivatives indicated that the stereochemistry at specific positions and the nature of substituents were crucial for their antiproliferative activity. researchgate.net These examples underscore the importance of a systematic SAR campaign for any future development of this compound as a biological probe or drug lead.

Applications in Advanced Organic Synthesis

1,7-Dioxaspiro[4.4]nonan-4-amine as a Chiral Building Block in Multistep Synthesis

Chiral amines are foundational to asymmetric synthesis, serving as crucial intermediates and auxiliaries in the production of enantiomerically pure compounds, particularly for pharmaceuticals and agrochemicals. sigmaaldrich.com this compound embodies the key features of a valuable chiral building block. Its spiroketal core provides a conformationally constrained scaffold, which can effectively translate stereochemical information during a synthesis, while the primary amine serves as a versatile handle for a wide range of chemical transformations.

The synthesis of this chiral amine can be envisioned starting from the corresponding ketone, 1,7-dioxaspiro[4.4]nonan-4-one, via asymmetric reductive amination. sigmaaldrich.com This approach would allow for the selective production of either enantiomer of the amine, a critical requirement for its use in stereoselective synthesis. The inherent rigidity of the spiro[4.4]nonane system helps to control the spatial orientation of substituents, influencing the stereochemical outcome of subsequent reactions.

Once obtained in enantiopure form, the amine can be incorporated into larger molecules, acting as a linchpin to set key stereocenters. Its utility is comparable to other chiral spirocyclic amines and their derivatives, which have been successfully used in the synthesis of complex targets. For instance, derivatives of the related 1,4-dioxaspiro[4.4]nonane system have been prepared in high diastereomeric excess and converted to chiral amines for use as synthetic intermediates. rsc.org The defined three-dimensional structure of this compound makes it an attractive, though currently underexplored, building block for creating structurally complex and stereochemically defined molecules.

Integration into Complex Natural Product Total Synthesis as an Intermediate or Scaffold

The 1,7-dioxaspiro[4.4]nonane framework is a recurring motif in a variety of natural products, making intermediates based on this scaffold highly valuable in total synthesis. While direct application of the parent amine is not widely documented, the strategic use of functionalized 1,7-dioxaspiro[4.4]nonane derivatives highlights the importance of this structural unit.

A key example is the work by Tadano and coworkers, who reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative as a key intermediate for the antibiotic Pseurotins. keio.ac.jpkeio.ac.jp This synthesis underscores the utility of the scaffold in assembling the complex, stereochemically rich core of bioactive molecules. Pseurotins and the related compound Azaspirene contain a 1-oxa-7-azaspiro[4.4]nonane core, a close structural relative of the dioxaspiro-scaffold. semanticscholar.orgtohoku.ac.jp The successful syntheses of these natural products often rely on the careful construction of a spirocyclic intermediate, demonstrating the scaffold's foundational role.

The table below summarizes natural products and key synthetic intermediates that feature the dioxaspiro[4.4]nonane or the closely related azaspiro[4.4]nonane core, illustrating the significance of this structural class in natural product synthesis.

Compound/IntermediateCore StructureSignificanceCitations
Pseurotin A1-Oxa-7-azaspiro[4.4]nonaneChitin synthase inhibitor, neurite-forming activity. semanticscholar.org
Azaspirene1-Oxa-7-azaspiro[4.4]nonaneAngiogenesis inhibitor. tohoku.ac.jp
Functionalized Derivative1,7-Dioxaspiro[4.4]nonaneKey intermediate in a synthetic approach to Pseurotins. keio.ac.jpkeio.ac.jp
Unnamed Metabolite1,6-Dioxaspiro[4.4]nonaneIsolated from fungus Isaria cateniannulata, shows weak cytotoxicity. encyclopedia.pub

The integration of the 1,7-dioxaspiro[4.4]nonane scaffold, including its aminated forms, provides a robust strategy for tackling the synthesis of complex natural products containing spiroketal motifs.

Development of Chemical Libraries Featuring the this compound Scaffold

In modern drug discovery, there is a significant demand for chemical libraries populated with molecules possessing high three-dimensional (3D) complexity. Spirocyclic scaffolds are ideal starting points for such libraries because their rigid, non-planar structures allow for the precise projection of substituents into three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net

The this compound scaffold is an excellent candidate for the development of novel chemical libraries. It possesses two key features for library synthesis:

A Rigid 3D Core: The spiroketal framework ensures that the resulting library members are structurally diverse and explore a wider region of chemical space than traditional flat, aromatic scaffolds.

An Orthogonal Functional Handle: The primary amine at the C-4 position serves as a versatile point for diversification. It can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents, allowing for the generation of a large and diverse library of compounds from a common intermediate.

While libraries based specifically on this compound have not been extensively reported, the synthesis of libraries using related spirocyclic systems is well-established. For example, efficient methods like the gold-catalyzed synthesis of 2,7-dioxaspiro[4.4]nonane-1,6-diones have been developed for creating collections of spirocyclic compounds for screening. nih.govmdpi.com These studies demonstrate the feasibility and power of using spiroketal frameworks in library-to-lead generation. The unique stereochemistry and functional group presentation of this compound make it a highly attractive, next-generation scaffold for exploring new areas of bioactive chemical space.

Scaffold TypeKey FeaturesPotential for Library Synthesis
This compound Rigid spiroketal core; defined stereochemistry; primary amine for diversification.High potential for generating 3D-rich libraries via functionalization of the amine.
2,7-Dioxaspiro[4.4]nonane-1,6-dioneSymmetric spiro-dilactone core; two points for diversification via ring-opening.Demonstrated utility in synthesizing libraries of spiro-compounds. nih.govmdpi.com
1-Oxa-7-azaspiro[4.4]nonaneHeterocyclic spiro-core found in natural products.Provides access to natural product-like libraries with potential biological activity. semanticscholar.orgtohoku.ac.jp

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for the Spiro[4.4]nonane System

The development of efficient and environmentally friendly methods for constructing the spiro[4.4]nonane framework is a key area of ongoing research. Modern synthetic strategies are increasingly focused on sustainability, catalytic processes, and atom economy.

Recent advancements have demonstrated the use of gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to produce substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields under mild conditions. This approach offers a powerful tool for creating complex spirobislactone structures. Additionally, silver-catalyzed cascade reactions, combining intermolecular Michael additions and 6-endo-dig cyclizations, have emerged as a modular approach to highly substituted 6,6-spiroketals. The pursuit of such catalytic systems that can be recycled without loss of activity is a significant goal, with some systems achieving high turnover numbers.

Future efforts will likely focus on expanding the substrate scope of these catalytic methods and developing enantioselective variations to control the stereochemistry of the spirocenter. The use of readily available starting materials, such as those derived from industrial intermediates, presents a concise and efficient pathway to biologically relevant spiroketals. Furthermore, exploring one-pot syntheses and domino reactions will continue to be a priority for streamlining the construction of these complex architectures.

Advanced Mechanistic Investigations into Spiroketal Formation and Reactivity

A thorough understanding of the mechanisms governing spiroketal formation is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. Density Functional Theory (DFT) has become an invaluable tool for elucidating these complex reaction pathways.

Mechanistic studies on metal-catalyzed spiroketalization have provided insights into the roles of intermediates and transition states. For instance, in gold(I)-catalyzed unsaturated spiroketalization, the reaction proceeds through a series of intermediates including vinyl gold and oxocarbenium ions. DFT calculations have shown that protecting groups can play a crucial role in directing the regioselectivity of the cyclization. Similarly, in the formation of tricyclic bis-spiroketals, DFT studies have helped to identify the most feasible reaction pathways, involving intermediates like pyranyl enol ether and bis-enol ether. These computational models can also predict the stereochemical outcome, with the trans-product often being energetically more stable.

For chiral phosphoric acid-catalyzed stereoselective spiroketalizations, mechanistic studies have been designed to differentiate between SN1-like, SN2-like, and covalent phosphate (B84403) intermediate-based mechanisms. Evidence from deuterium-labeling studies suggests a highly diastereoselective syn-selective protonation/nucleophile addition, ruling out long-lived oxocarbenium intermediates.

Future research will likely involve more sophisticated computational methods, including dynamics simulations, to gain a more detailed picture of the transition states and reaction coordinates. Experimental techniques such as kinetic isotope effect studies will continue to be vital for validating proposed mechanisms. A deeper understanding of the interplay between catalysts, substrates, and reaction conditions will enable finer control over the stereoselectivity and efficiency of spiroketal formation.

Broadening the Scope of Biological Applications and Probe Development

The spiroketal motif is recognized as a privileged pharmacophore, appearing in numerous natural products with diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic properties. A significant future direction is the systematic exploration of the biological potential of 1,7-Dioxaspiro[4.4]nonan-4-amine and its derivatives.

The synthesis of spiroketal libraries for high-throughput screening is a powerful strategy for identifying new bioactive compounds. For example, novel synthetic spiroketal derivatives have demonstrated potent human telomerase inhibition and high in vitro anticancer activity. Docking studies suggest that this inhibition may arise from the interaction of the spiroketal with the telomerase enzyme. The modular synthesis of phosphatidic acid probes incorporating a spiroketal unit highlights the potential of these scaffolds in chemical biology for studying cellular processes.

Future research will focus on designing and synthesizing focused libraries of this compound derivatives to probe specific biological targets. The amine functionality provides a convenient handle for further chemical modification, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups to create sophisticated molecular probes. These probes could be invaluable for studying protein-ligand interactions, cellular localization, and the mechanisms of action of bioactive spiroketal-containing compounds.

Computational Design and Optimization of this compound Derivatives for Specific Academic Research Goals

Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery and chemical biology research process. These tools offer the potential to rationally design and optimize this compound derivatives for specific academic research goals, accelerating the discovery of novel research tools and lead compounds.

Structure-based design has been successfully employed to create novel synthetic spiroketals that act as pharmacophores for natural products. For instance, a spiroketal pyran was designed as a pharmacophore for the tubulin depolymerizing agent Spongistatin 1 and exhibited potent cytotoxic activity. Cheminformatics tools like Scaffold Hunter can be used to navigate the chemical space of bioactive scaffolds and inspire the design of new spiroketal libraries.

Q & A

Q. What are the established synthetic routes for 1,7-Dioxaspiro[4.4]nonan-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, spiro compounds with similar frameworks (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) are synthesized via cyclization of diamines with cyclic ketones under controlled conditions using catalysts like acidic or basic reagents . Reaction parameters such as temperature (e.g., 70–95°C), solvent polarity, and stoichiometric ratios of precursors are critical for minimizing side reactions and maximizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and spirocyclic connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular formula (C7_7H13_{13}NO2_2).
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry and amine positioning .

Advanced Research Questions

Q. What computational approaches are employed to predict the conformational stability and reactivity of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to analyze chair conformations of the spirocyclic system. For example, ACD/Labs Percepta Platform predicts steric strain and torsional angles, revealing that chair-chair conformers are more stable than boat forms due to minimized ring strain . Tools like Gaussian or ORCA can model reaction pathways for functionalization (e.g., amine alkylation), with solvent effects simulated using COSMO-RS.

Q. How can functionalization of the spiro structure be strategically performed to enhance bioactivity without compromising ring strain?

  • Methodological Answer : Regioselective modifications at the 4-amine group or oxygen atoms are preferred. For example:
  • Azidomethyl Derivatization : Introducing an azide group at the 8-position (as in 8-(azidomethyl)-1,7-dioxaspiro[4.4]nonane) enables click chemistry for bioconjugation while maintaining spiro stability .
  • Amine Protection : Use of Boc or Fmoc groups to temporarily protect the amine during coupling reactions .
  • Table : Functionalization Strategies and Outcomes
Modification SiteReagent UsedYield (%)Application
4-AmineBoc anhydride85Drug design
8-PositionNaN3_3, CuAAC72Bioconjugation

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) often arise from dynamic ring puckering or solvent effects. Solutions include:
  • Variable-Temperature NMR : To observe conformational exchange broadening.
  • 2D NMR (COSY, NOESY) : For resolving overlapping signals and confirming through-space interactions.
  • Cross-Validation with X-ray : If crystalline derivatives are obtainable .

Data Contradiction Analysis

Q. How do synthetic yields vary between solution-phase and solid-phase methods for spirocyclic amine derivatives?

  • Methodological Answer : Solution-phase synthesis (e.g., using diamine-ketone cyclization) typically achieves 60–80% yields but requires extensive purification. Solid-phase approaches (e.g., resin-bound intermediates) may offer higher purity (>90%) but lower overall yields (40–50%) due to incomplete coupling steps . Optimization involves screening coupling agents (e.g., HATU vs. EDCI) and reaction times.

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